(1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid
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Overview
Description
“(1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid” is a fine chemical that can be used as a building block in the synthesis of other compounds . It has been shown to be an intermediate for the production of complex compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular formula of this compound is C15H18O4 . Its InChI code is 1S/C15H18O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,17)/t12-,13+/m0/s1 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 262.31 g/mol . It has a density of 1.208 g/cm3 . The compound is a solid at room temperature . It should be stored at 2°C - 8°C .Scientific Research Applications
1. Reductive Alkylations and Cyclisations
Research by Baguley and Walton (1998) explored the use of 1-alkylcyclohexa-2,5-diene-1-carboxylic acids in reductive alkylations and cyclisations. This study demonstrated the potential of these compounds in forming complex molecular structures, highlighting their utility in synthetic chemistry (Baguley & Walton, 1998).
2. Metabolic Pathways in Methanogenic Consortia
Keith et al. (1952, 1978) investigated the anaerobic decomposition of benzoic acid by methanogenic consortia, identifying cyclohexane carboxylic acid and 1-cyclohexene-1-carboxylic acid as intermediates before ring rupture. This research contributes to understanding the biochemical pathways involved in methanogenesis (Keith et al., 1952); (Keith et al., 1978).
3. H2O2 Oxidation of Alkanes and Arenes
Research by Shul’pin et al. (1993) demonstrated the oxidation of cyclohexane and other alkanes using H2O2 in the presence of a catalyst system, forming alkyl peroxides and phenols. This study is significant for understanding the chemical transformations of hydrocarbons (Shul’pin et al., 1993).
4. Catalytic Applications in Oxidation Reactions
A study by Hazra et al. (2016) on the catalytic activities of polymers derived from benzene-sulfonate and -carboxylate in the oxidation of cyclohexane under mild conditions, revealed the potential of these compounds in industrial oxidation processes (Hazra et al., 2016).
5. Enzymatic Synthesis Processes
Goswami and Kissick (2009) developed an efficient process for the synthesis of (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid using enzymatic desymmetrization. This highlights the enzyme-catalyzed transformation of related compounds in pharmaceutical and chemical synthesis (Goswami & Kissick, 2009).
6. Carboxylation Reactions with CO2
Ishida et al. (2019) demonstrated a photoinduced carboxylation reaction of benzylic and aliphatic C-H bonds with CO2, converting hydrocarbons like cyclohexane into corresponding carboxylic acids. This research is significant for the development of sustainable chemical processes (Ishida et al., 2019).
7. Metabolism of Cyclohexane Carboxylate in Microbial Consortia
Elshahed et al. (2001) studied the metabolism of cyclohexane carboxylate by "Syntrophus aciditrophicus" in cocultures with hydrogen-using microorganisms, contributing to the understanding of microbial metabolism in complex environmental systems (Elshahed et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
(1S,2R)-2-phenylmethoxycarbonylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,17)/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTICJOPDXYGIBI-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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